REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[CH3:5][O:6][C:7](=[O:17])[C:8]([CH3:16])([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[CH3:9].[Cl:18][CH2:19][CH2:20][CH2:21][C:22](Cl)=[O:23]>>[CH3:5][O:6][C:7](=[O:17])[C:8]([C:10]1[CH:11]=[CH:12][C:13]([C:22](=[O:23])[CH2:21][CH2:20][CH2:19][Cl:18])=[CH:14][CH:15]=1)([CH3:9])[CH3:16] |f:0.1.2.3|
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Name
|
|
Quantity
|
347 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
COC(C(C)(C1=CC=CC=C1)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C(C)(C1=CC=CC=C1)C)=O
|
Name
|
|
Quantity
|
520 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
550 g
|
Type
|
reactant
|
Smiles
|
ClCCCC(=O)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
Both mixtures A and B were stirred for 45 minutes at −10 to 0° C. separately
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added slowly through a dropper at −10 to 0° C.
|
Type
|
CUSTOM
|
Details
|
to obtain mixture A
|
Type
|
TEMPERATURE
|
Details
|
chilled to −10° C
|
Type
|
ADDITION
|
Details
|
added slowly through a dropper at −10 to 0° C.
|
Type
|
CUSTOM
|
Details
|
to obtain mixture B
|
Type
|
ADDITION
|
Details
|
Mixture A was added to mixture B slowly at −10 to 0° C.
|
Type
|
CUSTOM
|
Details
|
monitored by GC for completion (24 hours)
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
The mass was quenched slowly in conc. HCl (1 ltr) at 10-20° C.
|
Type
|
STIRRING
|
Details
|
stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The MDC layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with MDC (500 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined MDC layer was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(C(C)(C)C1=CC=C(C=C1)C(CCCCl)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 880 g | |
YIELD: CALCULATEDPERCENTYIELD | 110.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |